molecular formula C8H6FNO B1280648 3-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 219873-06-0

3-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B1280648
M. Wt: 151.14 g/mol
InChI Key: YGAURRAHPYQHDC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The specific structure of this compound includes a fluorine atom and a hydroxymethyl group, which influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related benzonitrile derivatives has been explored in various studies. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, involves the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor . This method could potentially be adapted for the synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile by modifying the precursor and the prosthetic group used.

Molecular Structure Analysis

The molecular structure and vibrational spectra of benzonitrile derivatives can be studied using ab initio HF and density functional methods, as demonstrated in the analysis of 3-chloro-4-fluoro benzonitrile . These methods allow for the calculation of optimized geometry, harmonic-vibrational frequencies, and thermodynamic functions, which are crucial for understanding the molecular structure of 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions, including hydroxylation in the presence of metal ions, as shown in the study of radiation-induced homolytic aromatic substitution . The reactivity of the hydroxymethyl group in 3-Fluoro-4-(hydroxymethyl)benzonitrile could lead to interesting transformations, potentially influenced by the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical properties of benzonitrile derivatives, such as their liquid-crystalline properties, have been investigated, revealing that some compounds exhibit smectic A and B phases characterized by X-ray diffraction . The presence of a fluorine atom can significantly affect the liquid-crystal transition temperatures and molecular arrangements due to fluorophilic and polar interactions . These findings could be relevant to the physical properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Fluoro-4-(hydroxymethyl)benzonitrile has been studied in the context of synthesizing pharmaceutical intermediates. For example, it has been used as a by-product in the production of the antidepressant citalopram. The synthesis involved multiple steps, including acylation, dehydration, hydrolysis, and recrystallization, achieving high purity and yield (Zhang Dao-zhen, 2010).

Continuous Flow Iodination in Organometallic Chemistry

The compound has been involved in studies exploring continuous flow iodination, a technique in organometallic chemistry. It's used for the iodination of related compounds, like 4-fluoro-2-(trifluoromethyl)benzonitrile, under continuous flow conditions, which is important for industrial-scale chemical synthesis (Anna L. Dunn et al., 2018).

Radiopharmaceutical Development

This compound has applications in the development of radiopharmaceuticals. It's used in the synthesis of radioligands for imaging brain receptors, such as metabotropic glutamate subtype-5 receptors, using positron emission tomography (PET). This is crucial in neurological and pharmacological research (F. Siméon et al., 2007).

Vibrational Spectroscopy Studies

It also plays a role in the study of molecular structures and vibrational spectroscopy. Researchers have used compounds like 3-chloro-4-fluoro benzonitrile to understand molecular vibrations and their implications in various chemical environments (N. Sundaraganesan et al., 2008).

Photophysical Studies

The compound has been studied in the context of photophysical properties, particularly in understanding the influence of fluoro substitution on fluorescence and internal conversion in chemical compounds. This research is vital in the development of optical materials and understanding molecular behavior under light exposure (S. Druzhinin et al., 2001).

Safety And Hazards

  • Hazard Classification : The compound is classified as Eye Damaging (H318) according to the Globally Harmonized System (GHS) .

properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAURRAHPYQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467168
Record name 3-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(hydroxymethyl)benzonitrile

CAS RN

219873-06-0
Record name 3-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxymethylbenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-formylbenzonitrile (3.6 g, 24.1 mmol) in methanol (40 mL) was added sodium borohydride (0.304 g, 8.04 mmol) slowly at room temperature. After 20 min., the reaction was complete by HPLC and LCMS. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with water (˜5 mL; stirred for 20 min.), and the methanol was removed under reduced pressure. The aqueous residue was diluted with dichloromethane (80 mL), washed with water (50 mL), and collected. The aqueous layer was extracted with dichloromethane (40 mL), and the combined organic layers were dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 3-fluoro-4-(hydroxymethyl)benzonitrile (3.51 g, 23.2 mmol, 96% yield) as a yellow solid. The compound had an HPLC ret. time=0.720 min.−Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. MS M+1=152.09. 1H NMR (500 MHz, CDCl3) δ ppm 4.85 (s, 2H), 7.35 (dd, J=9.43, 1.66 Hz, 1H), 7.50 (dd, J=7.91, 1.25 Hz, 1H), and 7.65 (t, J=7.49 Hz, 1H).
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Synthesis routes and methods III

Procedure details

16.10 g (89.9 mmol) of methyl 4-cyano-2-fluorobenzoate are dissolved in 150 ml of methanol. Then 3.40 g (89.9 mmol) of sodium borohydride are added in portions. After the reaction has taken place (TLC check), the mixture is adjusted to pH 3 with dilute hydrochloric acid and extracted several times with dichloromethane. The combined organic phases are washed with saturated sodium chloride solution and dried with magnesium sulfate. The solvent is then removed in vacuo, and the residue is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 15:1→3:7). 3.70 g (27.2% of theory) of the title compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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